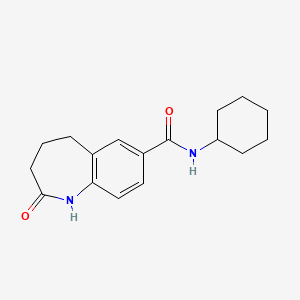![molecular formula C17H14N4O2 B6636243 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, also known as OP3PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP3PU is a urea derivative and has been synthesized using different methods.
Applications De Recherche Scientifique
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has shown potential applications in various scientific research fields, including cancer research, drug discovery, and material science. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used as a scaffold for the development of new drugs and has shown promising results in drug discovery. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used in the synthesis of new materials, including metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea is not fully understood. However, it has been suggested that 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea inhibits the activity of specific enzymes, including tyrosine kinases and cyclin-dependent kinases, which are involved in cell growth and proliferation. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to inhibit the activity of specific transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has limitations, including its low yield during synthesis and the need for a catalyst and solvent during synthesis.
Orientations Futures
For 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea research include the development of new drugs using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea as a scaffold, the synthesis of new materials using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, and further investigation of its mechanism of action. Additionally, further research is needed to explore the potential applications of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea in the treatment of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea can be synthesized using various methods, including the reaction of 3-aminophenylpyridazine and phenyl isocyanate, as well as the reaction of 3-(6-oxo-1H-pyridazin-3-yl)aniline and phenyl isocyanate. The reaction typically takes place in the presence of a catalyst and solvent. The yield of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea varies depending on the method used for synthesis.
Propriétés
IUPAC Name |
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-10-9-15(20-21-16)12-5-4-8-14(11-12)19-17(23)18-13-6-2-1-3-7-13/h1-11H,(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWYQFZRXVHOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B6636165.png)
![ethyl 4-[(4E)-4-[(4-chloro-3-methoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-2-ylpyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B6636167.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B6636170.png)

![2-(2-methoxyethoxy)-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636179.png)
![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)
![2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6636197.png)

![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)